8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a fluorophenyl group, a sulfanyl group, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the reaction of 4-fluorobenzyl chloride with a thiol compound to form the sulfanyl intermediate. This intermediate is then reacted with a purine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine core.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce different functional groups to the fluorophenyl ring.
Scientific Research Applications
8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and fluorophenyl-containing compounds. Examples are:
- 8-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione
- 8-{[(4-bromophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione
Uniqueness
What sets 8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione apart is its unique combination of a fluorophenyl group and a purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
8-[(4-fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c1-18-12-11(13(21)20(3)15(22)19(12)2)17-14(18)23-8-9-4-6-10(16)7-5-9/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFHLQRDMYYRRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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